REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].CS(O[CH2:12][CH2:13][CH2:14][O:15][CH3:16])(=O)=O.[Br:17][C:18]1[CH:23]=[CH:22][C:21](S)=[CH:20][CH:19]=1.O[O:26][S:27]([O-:29])=O.[K+]>CN(C=O)C.O>[CH3:16][O:15][CH2:14][CH2:13][CH2:12][S:27]([C:21]1[CH:22]=[CH:23][C:18]([Br:17])=[CH:19][CH:20]=1)(=[O:29])=[O:26] |f:0.1.2,5.6|
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3.25 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCCOC
|
Name
|
|
Quantity
|
3.48 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×50 ml)
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium hydrogen carbonate solution (50 ml) and brine (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Chemelut column CE1010)
|
Type
|
CUSTOM
|
Details
|
the volatiles removed by evaporation
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in MeOH (150 ml)
|
Type
|
CUSTOM
|
Details
|
The MeOH was evaporated
|
Type
|
ADDITION
|
Details
|
water (50 ml) added
|
Type
|
EXTRACTION
|
Details
|
the solution extracted with DCM (3×50 ml)
|
Type
|
WASH
|
Details
|
washed with brine (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Chemelut column CE1010)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel eluting with iso-hexane:EtOAc (100:0 increasing in polarity to 90:10)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCCS(=O)(=O)C1=CC=C(C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.32 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |